Methyl 3-hydroxyundecanoate

Catalog No.
S1531357
CAS No.
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-hydroxyundecanoate

Product Name

Methyl 3-hydroxyundecanoate

IUPAC Name

methyl 3-hydroxyundecanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h11,13H,3-10H2,1-2H3

InChI Key

ODWHGFYACOPLGF-UHFFFAOYSA-N

SMILES

Array

Synonyms

Methyl 3-hydroxyundecanoate;

Canonical SMILES

CCCCCCCCC(CC(=O)OC)O

3-hydroxy Undecanoic acid methyl ester is a hydroxylated fatty acid methyl ester that has been found in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by P. oleovorans, P. putida, and D. tsuruhatensis.

Methyl 3-hydroxyundecanoate (CAS 127593-21-9) is a medium-chain, odd-carbon (C11) β-hydroxy fatty acid methyl ester. In scientific procurement, it is primarily sourced as a high-purity analytical internal standard for gas chromatography-mass spectrometry (GC-MS) workflows and as a specialized precursor for synthesizing modified lipopeptides and quorum-sensing analogs [1]. Unlike its even-chain counterparts, which are ubiquitous in biological systems, the odd-chain structure of Methyl 3-hydroxyundecanoate provides distinct physiochemical properties and a unique chromatographic profile, making it an indispensable baseline material for lipidomics, biodegradable polymer characterization, and biosurfactant research [2].

Generic substitution with common even-chain analogs, such as Methyl 3-hydroxydecanoate (C10) or Methyl 3-hydroxydodecanoate (C12), structurally fails in analytical and synthetic applications due to their high natural abundance. In bacterial polyhydroxyalkanoate (PHA) and rhamnolipid profiling, C10 and C12 monomers constitute the bulk of the endogenous matrix, meaning their use as internal standards causes severe signal overlap and quantification errors [1]. Furthermore, substituting with non-hydroxylated odd-chain fatty acids fails to accurately mimic the ionization efficiency, extraction recovery, and derivatization kinetics of β-hydroxy target analytes during acidic methanolysis, compromising assay reproducibility [2].

Zero Endogenous Baseline Interference for Absolute Quantification

When quantifying medium-chain length polyhydroxyalkanoates (mcl-PHAs) in engineered bacteria such as Pseudomonas aeruginosa, even-chain analogs like Methyl 3-hydroxydecanoate (C10) and Methyl 3-hydroxydodecanoate (C12) account for up to 17% of the cellular dry weight. In contrast, Methyl 3-hydroxyundecanoate (C11) exhibits ~0% endogenous background in these standard biological models [1].

Evidence DimensionEndogenous biological background in mcl-PHA producing bacteria
Target Compound DataMethyl 3-hydroxyundecanoate: ~0% background
Comparator Or BaselineMethyl 3-hydroxydecanoate / dodecanoate: Up to 1.8% - 17% of cell dry weight
Quantified DifferenceComplete elimination of matrix interference
ConditionsGC-MS analysis of P. aeruginosa PHA inclusions following acidic methanolysis

Ensures absolute quantification accuracy of biopolymer yields without signal overlap from natural metabolites.

Optimal Chromatographic Resolution in FAME Profiling

In gas chromatography profiling of fatty acid methyl esters (FAMEs) on polar stationary phases, Methyl 3-hydroxyundecanoate provides an optimal elution window. It exhibits a relative retention time of 0.79, which perfectly bisects the retention times of the major natural monomers Methyl 3-hydroxydecanoate (0.70) and Methyl 3-hydroxydodecanoate (0.88)[1].

Evidence DimensionRelative GC retention time
Target Compound DataMethyl 3-hydroxyundecanoate: 0.79
Comparator Or BaselineMethyl 3-hydroxydecanoate: 0.70; Methyl 3-hydroxydodecanoate: 0.88
Quantified DifferenceΔ0.09 relative retention time separation from nearest even-chain neighbors
ConditionsGC analysis using a 10% PEG-20M column programmed from 40 to 240°C

Prevents peak co-elution with abundant natural mcl-PHA monomers, streamlining automated peak integration and reducing manual data review.

Enhanced Aqueous Solubility in Synthetic Lipopeptides

In the development of synthetic lipopeptide analogs (e.g., LPPM series) for in vitro screening, the incorporation of the 3-hydroxyundecanoate moiety significantly alters the physical properties of the resulting compound. Compared to native straight-chain or standard even-chain lipopeptide tails which suffer from limited aqueous solubility and detergent-sensitive aggregation, analogs incorporating 3-hydroxyundecanoate demonstrated increased solubility and reduced aggregation propensity in assay buffers [1].

Evidence DimensionAqueous solubility and aggregation propensity
Target Compound DataLipopeptides with 3-hydroxyundecanoate moiety: High solubility, reduced aggregation
Comparator Or BaselineNative straight-chain lipopeptides (e.g., LPPM-6/7): Limited solubility, high aggregation
Quantified DifferenceSignificant reduction in detergent-sensitive aggregation
ConditionsDetergent-based in vitro assays for promiscuous inhibitor detection

Improves the processability and assay reliability of synthetic lipopeptides in high-throughput screening environments.

GC-MS Internal Standard for mcl-PHA and Rhamnolipid Quantification

Ideal for laboratories engineering bacteria (e.g., P. putida, P. aeruginosa) for biodegradable polyhydroxyalkanoate or biosurfactant production, where precise monomer ratios must be determined without endogenous baseline interference [1].

Clinical Biomarker Profiling for Metabolic Disorders

Procured as a high-purity reference standard in clinical metabolomics to quantify 3-hydroxy fatty acids, which serve as critical diagnostic biomarkers for long- and short-chain 3-hydroxyacyl-CoA dehydrogenase deficiencies[2].

Precursor for Non-Aggregating Synthetic Lipopeptides

Utilized as a chiral building block to synthesize modified lipopeptides and quorum-sensing analogs with enhanced aqueous solubility and reduced aggregation, ensuring reliable performance in high-throughput biochemical assays [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.17254462 Da

Monoisotopic Mass

216.17254462 Da

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

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